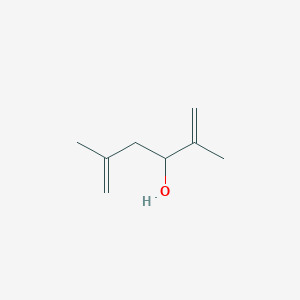

2,5-Dimethyl-1,5-hexadien-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions with various electrophiles and nucleophiles. For instance, the reaction of 3,4-dilithio-2,5-dimethyl-2,4-hexadiene with different electrophiles can yield mono- and disubstituted derivatives with butadiene, allene, or alkyne skeletons . This suggests that similar synthetic strategies could potentially be applied to synthesize 2,5-Dimethyl-1,5-hexadien-3-ol by choosing appropriate electrophiles that introduce the hydroxyl group at the desired position.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Dimethyl-1,5-hexadien-3-ol has been investigated using techniques like X-ray diffraction. For example, the reaction of 2,5-dimethyl-1,5-hexadiene with trichloroacetonitrile leads to the formation of cyclic nitriles and chlorinated hexanes, which have been structurally characterized . These studies provide a foundation for understanding the structural aspects of 2,5-Dimethyl-1,5-hexadien-3-ol, although its exact structure would require direct analysis.

Chemical Reactions Analysis

The chemical reactivity of related compounds indicates that 2,5-dimethyl-1,5-hexadiene can undergo various reactions. For example, it can react with singlet oxygen to yield different products, including allylic hydroperoxides and endoperoxides . Additionally, the formation of pyrroles from 2,5-hexanedione derivatives suggests that 2,5-Dimethyl-1,5-hexadien-3-ol could also participate in cyclization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-1,5-hexadien-3-ol can be inferred from the behavior of similar compounds. For instance, the interaction of 2,5-dimethyl-2,4-hexadiene with singlet oxygen is influenced by the solvent, indicating that solvent polarity can affect the reactivity and possibly the physical properties of such compounds . The modification of SAPO-11 molecular sieves for the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene suggests that catalytic processes could be relevant for the production and manipulation of 2,5-Dimethyl-1,5-hexadien-3-ol .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Rearrangements : Schulze et al. (2001) investigated the rearrangements of similar compounds (1,5-hexadiene-3-oxide and 3-methyl-1,5-hexadiene-3-oxide) in the gas phase, highlighting the significance of these processes in chemical synthesis and analysis (Schulze et al., 2001).

Interactions with Singlet Oxygen : Gollnick and Griesbeck (1984) studied the interactions of 2,5-dimethyl-2,4-hexadiene, a related compound, with singlet oxygen in different solvents, revealing insights into the reaction mechanisms of similar dienes with singlet oxygen (Gollnick & Griesbeck, 1984).

Dimerization Reactions : Mattay et al. (1988) explored the Lewis acid-catalyzed dimerization of 2,5-dimethyl-2,4-hexadiene, providing knowledge about reaction pathways and product formation in organic synthesis (Mattay et al., 1988).

Raman Spectroscopy Analysis : Cleveland (1944) analyzed the Raman spectra of 2,5-dimethyl-1,5-hexadiene, contributing to the understanding of molecular vibrations in hydrocarbons (Cleveland, 1944).

One-Pot Synthesis Applications : Nakayama et al. (1994) demonstrated a one-pot synthesis method involving 2,5-dimethyl-1,5-hexadiene-3-ol, highlighting its utility in synthesizing complex organic molecules (Nakayama et al., 1994).

Oxidation Studies and Catalysis : Estermann et al. (1995) observed the radical cation of 2,5-dimethyl-2,4-hexadiene in dealuminated mordenites, providing insights into the oxidation processes in catalysis (Estermann et al., 1995).

Synthesis of Bicyclic Compounds : Maercker et al. (1998) reported on the rearrangement of related compounds to synthesize bicyclic compounds, which is essential in organic synthesis (Maercker et al., 1998).

Safety And Hazards

According to the safety data sheet provided by Fisher Scientific, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Eigenschaften

IUPAC Name |

2,5-dimethylhexa-1,5-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMFDURNWCUKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338799 | |

| Record name | 2,5-Dimethyl-1,5-hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1,5-hexadien-3-ol | |

CAS RN |

17123-63-6 | |

| Record name | 2,5-Dimethyl-1,5-hexadien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

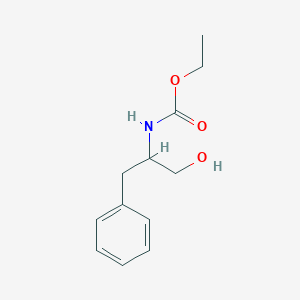

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.